(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
Description
(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring, a morpholine sulfonyl group, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-2-23-17-5-3-4-6-18(17)28-20(23)21-19(24)15-7-9-16(10-8-15)29(25,26)22-11-13-27-14-12-22/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNMHOJHZTZMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced through an alkylation reaction using ethyl halide in the presence of a base such as sodium hydride.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the benzothiazole derivative with an appropriate benzoyl chloride in the presence of a base like triethylamine.
Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group is introduced through a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halides, amines; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiazole derivatives
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Modulate Receptor Activity: It can interact with cell surface receptors, leading to changes in cellular signaling pathways.
Induce Apoptosis: In cancer cells, the compound can induce programmed cell death (apoptosis) through the activation of specific apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: A benzothiazole derivative with similar structural features but different functional groups.
3-ethyl-2-methylbenzothiazolium iodide: Another benzothiazole derivative with an ethyl group and iodide ion.
3-methyl-2-(methylthio)benzo[d]thiazol-3-ium salt: A benzothiazole derivative with a methylthio group.
Uniqueness
(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is unique due to its combination of a benzothiazole ring, morpholine sulfonyl group, and benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This report synthesizes available research findings, focusing on its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 334.41 g/mol
Biological Activity Overview
Research indicates that the compound exhibits various biological activities, including antifungal and anticancer properties. The following sections detail these activities based on recent studies.
Antifungal Activity
A study investigating a series of thiazole derivatives, including those structurally similar to the compound , demonstrated promising antifungal activity against Candida albicans and Candida parapsilosis. The Minimum Inhibitory Concentration (MIC) values for some derivatives were comparable to established antifungal agents like ketoconazole .
Table 1: Antifungal Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Compound A | Candida albicans | 1.50 |
| Compound B | Candida parapsilosis | 1.23 |
| (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide | TBD |
Cytotoxicity Studies
Cytotoxicity assays using NIH/3T3 cell lines indicated that the compound has a moderate cytotoxic effect. The IC₅₀ values were determined to be higher than 1000 μM, suggesting a relatively low toxicity profile towards normal cells .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | NIH/3T3 | >1000 |
| Compound B | NIH/3T3 | >1000 |
| (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide | TBD |
The antifungal mechanism is primarily attributed to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. Studies suggest that compounds similar to (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide inhibit the enzyme CYP51, which is involved in ergosterol synthesis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the thiazole ring significantly influence biological activity. For instance, the presence of electronegative substituents enhances antifungal efficacy by improving lipophilicity and interaction with target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
